3-(Methoxymethyl)cyclopentan-1-amine
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Overview
Description
Scientific Research Applications
3-(Methoxymethyl)cyclopentan-1-amine has several scientific research applications, including:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with methoxymethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the methoxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)cyclopentan-1-amine involves the inhibition of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of monoamines such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, the compound increases the levels of these neurotransmitters in the brain, leading to improved mood and reduced symptoms of depression.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethyl)cyclopentan-1-amine: Known for its role as a reversible inhibitor of monoamine oxidase A.
Cyclopentanamine: A similar compound without the methoxymethyl group, used in various chemical reactions.
Methoxymethylamine: A simpler amine with a methoxymethyl group, used as a reagent in organic synthesis.
Uniqueness
This compound is unique due to its specific structure, which allows it to act as a reversible inhibitor of monoamine oxidase A. This property makes it valuable in the treatment of depression and anxiety disorders, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(methoxymethyl)cyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-5-6-2-3-7(8)4-6/h6-7H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKMBUWHCBNPTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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